molecular formula C11H11NO3 B3114839 4-(Prop-2-enamidomethyl)benzoic acid CAS No. 205312-69-2

4-(Prop-2-enamidomethyl)benzoic acid

Cat. No. B3114839
M. Wt: 205.21 g/mol
InChI Key: VENMKKYKKJTETN-UHFFFAOYSA-N
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Patent
US08586600B2

Procedure details

To a stirred solution of 4-aminomethyl benzoic acid (5 g, 33.0 mmol) and pyridine (1.5 mL) in DMF (35 mL) was added acryloyl chloride (2.97 g, 33.0 mmol) at 0° C. dropwise. The reaction mixture was allowed to come to room temperature and stirred further for 4 days. After that it was poured in water (100 mL) and stirred for 15 min and then extracted with EtOAc (3×150 mL). The combined organic extract was washed with brine (50 mL), dried over Na2SO4 and concentrated under reduced pressure to give crude product. Column chromatography (silica, 230-400, mixtures of CHCl3/MeOH) provided the desired product (0.7 g, 9.95%) as a white solid which was used for next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
9.95%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.N1C=CC=CC=1.[C:18](Cl)(=[O:21])[CH:19]=[CH2:20].C(Cl)(Cl)Cl.CO>CN(C=O)C.O>[C:18]([NH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=1)(=[O:21])[CH:19]=[CH2:20] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.97 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred further for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C=C)(=O)NCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 9.95%
YIELD: CALCULATEDPERCENTYIELD 10.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.